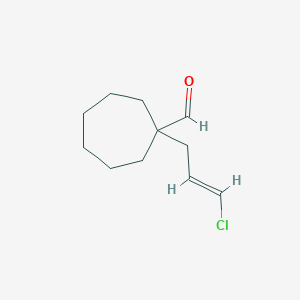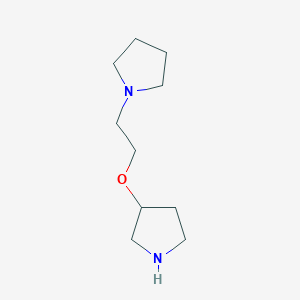
1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of novel therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate alkylating agent. One common method is the PyBOP-catalyzed SNAr addition-elimination reaction of commercial halogenated precursors . This method allows for the efficient formation of the desired pyrrolidine derivative under mild conditions.
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Iodination can be achieved using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2).
Major Products:
Oxidation: Pyrrolidin-2-ones.
Substitution: 3-Iodopyrroles.
Scientific Research Applications
1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with target selectivity.
Medicine: Explored for its therapeutic potential in antiviral and anticancer therapies.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For example, pyrrolidine derivatives have been shown to inhibit viral reverse transcriptases and mammalian DNA polymerases, making them effective in antiviral and anticancer therapies . The compound’s effects are mediated through the inhibition of enzyme activity, leading to the disruption of essential biological processes in target cells.
Comparison with Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity against carbonic anhydrase enzymes.
Prolinol: A pyrrolidine derivative with significant bioactivity.
Uniqueness: 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine stands out due to its unique structural features, which confer specific biological activities and make it a valuable scaffold in drug discovery . Its ability to undergo various chemical reactions and its broad range of applications in scientific research further highlight its significance.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(2-pyrrolidin-3-yloxyethyl)pyrrolidine |
InChI |
InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-8-13-10-3-4-11-9-10/h10-11H,1-9H2 |
InChI Key |
AMYRMEVIRVFPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


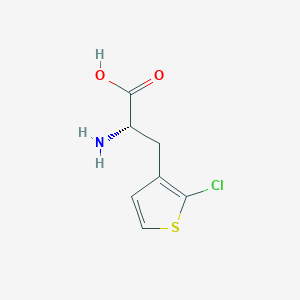

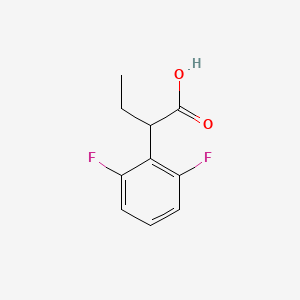
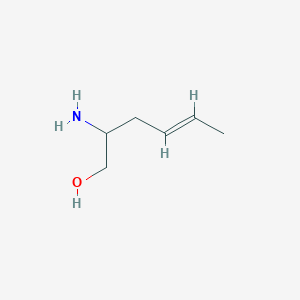
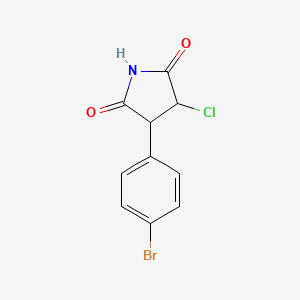
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)
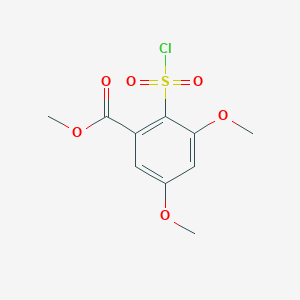

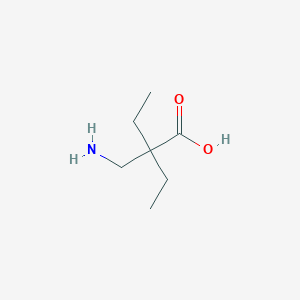

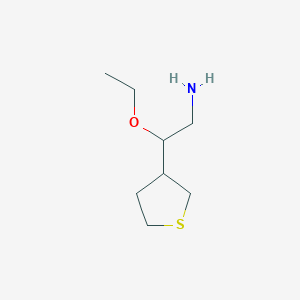
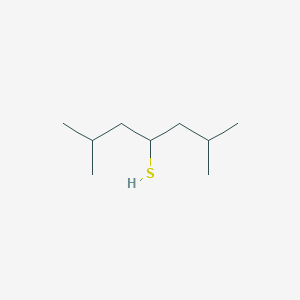
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)
